(3-cyclopropylmorpholin-3-yl)methanol
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Overview
Description
(3-cyclopropylmorpholin-3-yl)methanol is a chemical compound belonging to the morpholine class. It is characterized by the presence of a cyclopropyl group attached to the morpholine ring, with a methanol group at the 3-position. This compound has garnered interest due to its unique chemical and biological properties, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-cyclopropylmorpholin-3-yl)methanol typically involves the reaction of cyclopropylamine with epoxides or aziridines under specific conditions. One common method includes the use of cyclopropylamine and glycidol in the presence of a base such as sodium hydroxide, followed by cyclization to form the morpholine ring . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(3-cyclopropylmorpholin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Cyclopropylmorpholin-3-ylmethanal or cyclopropylmorpholin-3-ylmethanoic acid.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Substituted morpholine derivatives with different functional groups.
Scientific Research Applications
(3-cyclopropylmorpholin-3-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-cyclopropylmorpholin-3-yl)methanol involves its interaction with specific molecular targets and pathways. It is known to act on certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases involved in cell cycle regulation, thereby exerting its effects on cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the cyclopropyl and methanol groups.
Cyclopropylamine: Lacks the morpholine ring but contains the cyclopropyl group.
Methanol: The simplest alcohol, lacking the morpholine and cyclopropyl groups.
Uniqueness
(3-cyclopropylmorpholin-3-yl)methanol is unique due to the combination of the cyclopropyl group, morpholine ring, and methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1784341-84-9 |
---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
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